molecular formula C13H21N3O3S B2624616 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2309218-03-7

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2624616
CAS No.: 2309218-03-7
M. Wt: 299.39
InChI Key: IHOSALWGLMUDDD-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine core substituted with dimethyl groups and a piperidine ring, which is further modified with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.

    Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The methoxy group attached to the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the methoxy group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can serve as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.

    6-Methoxy-4,5-dimethylpyrimidine:

    4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine: Similar but without the methylsulfonyl group, which may alter its solubility and interaction with biological targets.

Uniqueness

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine stands out due to its combination of a pyrimidine core, piperidine ring, and methylsulfonyl group. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical and biological contexts.

Properties

IUPAC Name

4,5-dimethyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-10-11(2)14-9-15-13(10)19-8-12-4-6-16(7-5-12)20(3,17)18/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSALWGLMUDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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